molecular formula C25H23ClN2O3S B2558108 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 686749-08-6

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2558108
CAS No.: 686749-08-6
M. Wt: 466.98
InChI Key: ABEFELWBCJZOMF-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features an indole core, a sulfonyl group, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the indole nitrogen with a 2-chlorobenzyl halide in the presence of a base.

    Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated indole is reacted with 2,4-dimethylaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.

    Chemical Biology: It can serve as a probe to study the function of specific proteins or enzymes in cells.

    Industrial Applications: The compound’s unique properties can be leveraged in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core can interact with various biological targets through π-π stacking and hydrogen bonding, while the sulfonyl and acetamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide
  • Indole-3-acetic acid derivatives
  • Various indole-based sulfonamides

Uniqueness

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the combination of its structural features, which include an indole core, a sulfonyl group, and a substituted acetamide moiety. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEFELWBCJZOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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